3-Iodo-N-(2,2,2-trichloro-1-(4-fluoroanilino)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-N-(2,2,2-trichloro-1-(4-fluoroanilino)ethyl)benzamide is a complex organic compound with the molecular formula C15H11Cl3FIN2O and a molecular weight of 487.53 g/mol . This compound is notable for its unique structure, which includes iodine, chlorine, and fluorine atoms, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 3-Iodo-N-(2,2,2-trichloro-1-(4-fluoroanilino)ethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Nitration: The acylated benzene undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Substitution: The amine group is substituted with iodine, chlorine, and fluorine atoms under specific reaction conditions.
Industrial production methods may vary, but they generally follow similar multi-step synthetic routes, optimized for large-scale production.
Analyse Chemischer Reaktionen
3-Iodo-N-(2,2,2-trichloro-1-(4-fluoroanilino)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Iodo-N-(2,2,2-trichloro-1-(4-fluoroanilino)ethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Iodo-N-(2,2,2-trichloro-1-(4-fluoroanilino)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Iodo-N-(2,2,2-trichloro-1-(4-fluoroanilino)ethyl)benzamide include:
3-Iodo-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide: This compound has a methoxy group instead of a fluoro group.
3-Iodo-N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)benzamide: This compound has a nitro group instead of a fluoro group.
These similar compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
303106-62-9 |
---|---|
Molekularformel |
C15H11Cl3FIN2O |
Molekulargewicht |
487.5 g/mol |
IUPAC-Name |
3-iodo-N-[2,2,2-trichloro-1-(4-fluoroanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H11Cl3FIN2O/c16-15(17,18)14(21-12-6-4-10(19)5-7-12)22-13(23)9-2-1-3-11(20)8-9/h1-8,14,21H,(H,22,23) |
InChI-Schlüssel |
VCHQJAQPSXARAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)I)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.